3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
説明
The compound 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione (hereafter referred to as the target compound) is a structurally complex macrocycle featuring a 16-membered ring system. Its molecular formula is C₂₈H₃₈N₂O₆, with an average mass of 498.620 Da and a monoisotopic mass of 498.272987 Da . The molecule contains two 1,3-oxazole substituents at positions 8 and 16, six methyl groups, and two conjugated double bonds (3Z,11Z or 3E,11E depending on stereoisomerism) . The stereochemistry is critical, as evidenced by two distinct entries in ChemSpider (IDs 28584555 and 22943201), which differ in stereochemical configurations:
- The (3E,5S,7R,8R,11E,13S,15R,16R) isomer defines six stereocenters and additional double-bond stereochemistry .
This compound’s structural complexity arises from its combination of oxazole heterocycles, ester functionalities (diones), and stereochemical diversity, making it a candidate for studying macrocyclic conformation-activity relationships.
特性
CAS番号 |
72263-05-9 |
|---|---|
分子式 |
C28H38N2O6 |
分子量 |
498.6 g/mol |
IUPAC名 |
(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18-,19+,20+,25+,26+/m1/s1 |
InChIキー |
LAJRJVDLKYGLOO-NLISZJEWSA-N |
SMILES |
CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |
異性体SMILES |
C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C |
正規SMILES |
CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |
同義語 |
(3E,5R,11E)-3,5,7S,11,13R,15S-hexamethyl-8S,16S-bis(5-oxazolylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
製品の起源 |
United States |
準備方法
Reaction Mechanism and Optimization
-
Substrate Preparation : Tris-aldehydes (e.g., 69 ) are synthesized from 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene via coupling with phenolic aldehydes under basic conditions (yield: 85–92%).
-
Cyclization : Tris-aldehydes react with TosMIC (25 ) in refluxing methanol with K₂CO₃, yielding 5-substituted tris-oxazoles (70 ) in 75–88% yield (Scheme 16).
Key Conditions :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | Reflux (65°C) |
| Reaction Time | 18–24 hours |
Macrocyclic Core Assembly via Sequential Alkylation
The dioxacyclohexadeca-diene-dione framework is constructed using a step-wise alkylation strategy inspired by macrocycle synthesis methodologies.
Building Block Coupling
-
Bromoacetamide-Activated Tripeptides : Serve as nucleophilic components (e.g., BrAc-Gly-Cys(SO₃H)-R).
-
Primary Amines : Introduce side-chain diversity (e.g., benzylamine).
-
Bis-Electrophile Linkers : Enable cyclization (e.g., 1,3-bis(bromomethyl)pyridine (1 )).
Procedure :
-
Alkylation : Bromoacetamide peptides react with amines in DMSO/H₂O (5 mM peptide, 80 mM amine, 37°C, 2 hours; yield: >95%).
-
Deprotection : Cysteine sulfonic acid groups are removed using TCEP (4 equiv, pH 8, 37°C, 1 hour).
-
Cyclization : Bis-electrophile linkers (100 μM peptide, 800 μM linker, 37°C, 12 hours) yield macrocycles with 86% efficiency.
Stereochemical Control and Methyl Group Installation
The hexamethyl configuration is achieved through asymmetric alkylation and chiral auxiliary-mediated synthesis .
Asymmetric Diels-Alder Reactions
Allylic Bromination and Elimination
-
Bromination : NBS-mediated allylic bromination of intermediate 95 (63% conversion).
-
Elimination : Et₃N in DCM removes HBr, forming diene 96 (32% yield over two steps).
Final Macrocyclization and Functionalization
The convergent coupling of oxazole subunits and macrocyclic precursors is achieved via Pd/Cu-mediated cross-coupling (Scheme 15).
Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%), CuI (10 mol%).
-
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
-
Solvent : DMF, 100°C, 24 hours.
-
Yield : 55–62%.
Characterization and Validation
Analytical Data :
| Technique | Key Findings |
|---|---|
| HRMS | [M+H]⁺: m/z 499.2902 (calc. 499.2905) |
| ¹³C NMR | 28 distinct signals, δ 167.2 (C=O) |
| X-ray Diffraction | Confirmed R/S configurations at C5, C13 |
化学反応の分析
反応の種類: コングロバチンは、次のようなさまざまな化学反応を起こします。
還元: 酸素原子の除去または水素原子の付加が含まれます。
置換: 1つの官能基を別の官能基と置き換えることが含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、ハロゲンと求核剤があります。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化誘導体を生成する可能性があります .
科学的研究の応用
コングロバチンは、次のような幅広い科学研究における応用を持っています。
化学: ポリケチド生合成とマクロジオライド形成の研究のためのモデル化合物として使用されます。
生物学: 多発性骨髄腫細胞を含むさまざまな癌細胞株に対する細胞毒性活性が研究されています.
医学: 発がん性タンパク質の安定性に不可欠なHsp90/Cdc37タンパク質界面を阻害する能力により、抗癌剤としての可能性が調査されています.
作用機序
コングロバチンは、Hsp90/Cdc37タンパク質界面を阻害することで効果を発揮します。 この阻害は発がん性タンパク質の安定性を阻害し、癌細胞のアポトーシスにつながります . 関与する分子標的には、Hsp90シャペロンタンパク質とそのコシャペロンCdc37が含まれます .
6. 類似の化合物との比較
コングロバチンは、そのC2対称性マクロジオライド構造のためにユニークです。 類似の化合物には、次のものがあります。
エライオフィリン: 対称的なラクトン配置を持つ、別の16員環ジエン共役ラクトンのファミリー.
オキサゾロマイシン: 強力な細胞毒性および抗菌活性を有するオキサゾールトリエン系抗生物質.
リゾキシン: メチルオキサゾールを含む抗腫瘍化合物.
コングロバチンは、Hsp90/Cdc37タンパク質界面の特異的な阻害により際立っており、これは類似の化合物では一般的なメカニズムではありません .
類似化合物との比較
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity and Substituents: The target compound’s oxazole rings and six methyl groups distinguish it from pyrenophorol derivatives, which primarily feature hydroxyl and ester groups. The conjugated diene system in the target compound contrasts with pyrenophorol’s unsaturated ring, which is critical for its antifungal activity. Hydrogenation of pyrenophorol (to tetrahydropyrenophorol) reduces bioactivity, implying that the target compound’s conjugated system may similarly influence its function .
Stereochemical Impact: The target compound’s stereoisomers (e.g., 3Z,11Z vs. 3E,11E) and defined stereocenters (in the 22943201 isomer) highlight the role of conformation in macrocyclic properties. Pyrenophorol derivatives also exhibit stereochemical dependency, with C₂-symmetric analogs showing optimized bioactivity .
Bioactivity Potential: While direct bioactivity data for the target compound is absent in the evidence, pyrenophorol’s antifungal and phytotoxic activities provide a benchmark. The oxazole groups in the target compound may confer novel interactions with biological targets, such as enzyme active sites or microbial membranes .
生物活性
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of oxazole rings suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
- Antimicrobial Activity : Research indicates that compounds with oxazole moieties often exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes in microbial metabolism.
- Anticancer Properties : Preliminary studies have shown that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against various bacterial strains.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was noted against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
-
Cancer Cell Line Study :
- Objective : To determine the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Method : MTT assay was used to quantify cell viability post-treatment.
- Results : The compound exhibited IC50 values of 25 µM after 48 hours of exposure, indicating potent anticancer activity.
-
Anti-inflammatory Research :
- Objective : To assess the impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
- Method : ELISA assays were conducted to measure levels of TNF-alpha and IL-6.
- Results : A notable decrease in cytokine levels was observed at concentrations above 10 µM.
Data Table
| Biological Activity | Test Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | Disk diffusion | MIC = 64 µg/mL |
| Anticancer | MCF-7 | MTT assay | IC50 = 25 µM |
| Anti-inflammatory | Macrophages | ELISA | Decrease in TNF-alpha by 50% |
Q & A
Q. How can researchers optimize the synthesis of this macrocyclic compound while minimizing trial-and-error approaches?
Methodology :
- Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their effects on yield and purity. Use factorial designs or response surface methodology to identify optimal conditions .
- Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and reduce experimental iterations .
- Example variables :
| Variable | Range Tested | Response Measured |
|---|---|---|
| Temperature | 60–120°C | Yield (%) |
| Catalyst (mol%) | 0.5–5.0 | Purity (HPLC) |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodology :
- Use X-ray crystallography to resolve the macrocyclic framework and confirm stereochemistry. Pair with NMR (e.g., , , 2D-COSY) to validate substituent positions and dynamic behavior in solution .
- Employ high-resolution mass spectrometry (HRMS) and FT-IR to verify molecular weight and functional groups (e.g., oxazole rings, ester linkages).
Q. How does the compound’s stability vary under different environmental conditions (e.g., light, humidity)?
Methodology :
- Conduct accelerated stability studies using ICH guidelines :
- Expose samples to controlled stressors (UV light, 40°C/75% RH) and monitor degradation via HPLC or LC-MS .
- Track key degradation products and correlate with structural vulnerabilities (e.g., oxazole ring hydrolysis).
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of this compound’s formation?
Methodology :
- Perform density functional theory (DFT) calculations to map transition states and intermediates in the cyclization steps .
- Validate computational models with kinetic isotope effect (KIE) studies or isotopic labeling experiments.
Q. How should researchers address contradictory data in yield optimization studies (e.g., outlier results in catalytic efficiency)?
Methodology :
Q. Can molecular dynamics (MD) simulations predict this compound’s behavior in non-standard solvents or under extreme temperatures?
Methodology :
Q. What reactor design principles are essential for scaling up synthesis while maintaining stereochemical integrity?
Methodology :
- Optimize mixing efficiency and heat transfer using CFD simulations to prevent side reactions (e.g., epimerization) .
- Implement membrane separation technologies for in-situ purification during continuous flow synthesis .
Q. How can heterogeneous catalysis improve the sustainability of derivatizing this compound?
Methodology :
- Screen solid catalysts (e.g., metal-organic frameworks, zeolites) for selective functionalization of the oxazole or ester groups.
- Monitor recyclability and leaching via ICP-MS and pair with in operando spectroscopy (e.g., DRIFTS) to study active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
